molecular formula C21H18Cl3N3O2S B11707521 N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide

N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide

Cat. No.: B11707521
M. Wt: 482.8 g/mol
InChI Key: HYIWFEMGXNNKDK-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide is a complex organic compound with a unique structure that includes trichloroethyl, methoxyphenyl, and naphthamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and naphthamide groups contribute to its potential as a versatile reagent and therapeutic agent .

Properties

Molecular Formula

C21H18Cl3N3O2S

Molecular Weight

482.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H18Cl3N3O2S/c1-29-17-12-5-4-11-16(17)25-20(30)27-19(21(22,23)24)26-18(28)15-10-6-8-13-7-2-3-9-14(13)15/h2-12,19H,1H3,(H,26,28)(H2,25,27,30)

InChI Key

HYIWFEMGXNNKDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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